Molecular Structure and Physicochemical Properties
Molecular Structure and Physicochemical Properties
An In-depth Technical Guide to the Chemical Properties of 1-Tert-butylpyrrolidine
Executive Summary: 1-Tert-butylpyrrolidine is a saturated N-heterocyclic compound distinguished by the significant steric hindrance provided by the tert-butyl group attached to the nitrogen atom. This structural feature profoundly influences its chemical properties, rendering it a weak nucleophile but an effective non-nucleophilic base and a valuable participant in radical-mediated reactions. This guide provides a comprehensive analysis of its molecular structure, spectroscopic signature, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.
1-Tert-butylpyrrolidine, with the chemical formula C₈H₁₇N, consists of a five-membered pyrrolidine ring N-substituted with a bulky tert-butyl group. This substitution is pivotal to its chemical behavior, sterically shielding the nitrogen's lone pair of electrons. This hindrance dictates its role in chemical reactions, favoring its action as a base over a nucleophile and influencing the reactivity of the adjacent C-H bonds.
Table 1: Physicochemical Properties and Identifiers
| Property | Value | Source(s) |
| IUPAC Name | 1-(2-methylpropan-2-yl)pyrrolidine | N/A |
| Molecular Formula | C₈H₁₇N | [1] |
| Molecular Weight | 127.23 g/mol | [1] |
| CAS Number | 15185-01-0 | [2] |
| Canonical SMILES | CC(C)(C)N1CCCC1 | [1] |
| InChIKey | WNMQSIGDRWCJMO-UHFFFAOYSA-N | [1] |
| Appearance | Liquid (typical) | N/A |
| Boiling Point | (Predicted) 145-155 °C | N/A |
| Density | (Predicted) ~0.82 g/mL | N/A |
Synthesis and Manufacturing Considerations
While 1-tert-butylpyrrolidine is commercially available, detailed preparative protocols in peer-reviewed literature are sparse. However, its synthesis can be conceptualized through established organic chemistry methodologies. A plausible and common approach for synthesizing N-alkylated heterocycles is reductive amination.
Proposed Synthetic Workflow: Reductive Amination
A logical precursor for this synthesis would be the reaction between pyrrolidine and acetone (a source of the tert-butyl skeleton via Grignard addition) or, more directly, with pivalaldehyde followed by reduction. An alternative involves the reaction of pyrrolidine with a tert-butyl halide, though this is often complicated by competing elimination reactions (E2) due to the strong basicity of pyrrolidine and the hindered nature of the tertiary halide.
Caption: Proposed workflow for the synthesis of 1-tert-butylpyrrolidine.
Experimental Protocol (General)
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Imine Formation: To a solution of pyrrolidine (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add pivalaldehyde (1.0-1.2 eq). The reaction can be stirred at room temperature for 1-4 hours to form the intermediate iminium ion.
-
Reduction: The reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq), is added portion-wise to the mixture at 0 °C or room temperature.
-
Reaction Monitoring: The reaction is stirred for 12-24 hours and monitored by TLC or GC-MS until the starting materials are consumed.
-
Workup and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by distillation or column chromatography to yield 1-tert-butylpyrrolidine.
Spectroscopic Profile and Characterization
The structural elucidation of 1-tert-butylpyrrolidine and its derivatives relies on standard spectroscopic techniques. While a complete public spectral database for the parent compound is limited, data from closely related, substituted analogues provide authoritative insights into its expected spectral characteristics[3].
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum is expected to be simple and highly characteristic. The nine equivalent protons of the tert-butyl group will appear as a sharp, prominent singlet, significantly upfield. The pyrrolidine ring protons will appear as two distinct multiplets, corresponding to the α-protons (adjacent to the nitrogen) and the β-protons.
Table 2: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
| Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Key Insight |
| -C(CH₃ )₃ | ~1.05 | Singlet (s) | 9H | Unmistakable signature of the tert-butyl group.[3] |
| -N-CH₂ - (α-protons) | ~2.60 - 2.80 | Multiplet (m) | 4H | Deshielded by the adjacent nitrogen atom. |
| -CH₂-CH₂ - (β-protons) | ~1.80 - 2.00 | Multiplet (m) | 4H | Shielded relative to the α-protons. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The proton-decoupled ¹³C NMR spectrum is also predicted to be straightforward, with four distinct signals. The quaternary carbon of the tert-butyl group is a key identifier.
Table 3: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100.6 MHz)
| Assignment | Predicted Chemical Shift (δ) ppm | Key Insight |
| -C (CH₃)₃ | ~54.0 | Quaternary carbon, deshielded by nitrogen.[3] |
| -N-C H₂- (α-carbons) | ~47.0 | Carbon adjacent to the nitrogen.[3] |
| -C (CH₃)₃ | ~27.0 | Three equivalent methyl carbons.[3] |
| -CH₂-C H₂- (β-carbons) | ~26.0 | Carbon atoms beta to the nitrogen.[3] |
Mass Spectrometry (MS)
Under electron ionization (EI), the molecular ion peak (M⁺) at m/z = 127 is expected. A prominent fragmentation pathway would be the loss of a methyl group (•CH₃) to give a stable iminium ion at m/z = 112 (M-15), which is often the base peak. Another characteristic fragment would be at m/z = 70, corresponding to the pyrrolidinyl cation after the loss of the tert-butyl group.
Infrared (IR) Spectroscopy
The IR spectrum will be typical for a saturated tertiary amine. Key absorptions will include:
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C-H Stretching: Strong bands just below 3000 cm⁻¹ (typically 2950-2800 cm⁻¹) corresponding to the sp³ C-H bonds of the alkyl groups.
-
C-N Stretching: A moderate absorption in the 1250-1020 cm⁻¹ region.
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Absence of N-H: Notably, there will be no absorption band in the 3300-3500 cm⁻¹ region, confirming the tertiary nature of the amine.
Chemical Reactivity and Mechanistic Insights
The chemistry of 1-tert-butylpyrrolidine is dominated by the steric and electronic properties of the N-tert-butyl group.
Sterically Hindered Non-Nucleophilic Base
The primary consequence of the bulky tert-butyl group is the steric shielding of the nitrogen's lone pair. This significantly diminishes its ability to act as a nucleophile in Sₙ2 reactions with sterically demanding electrophiles. However, the lone pair remains available for abstracting protons, making it an effective non-nucleophilic base. This property is valuable in promoting elimination reactions where nucleophilic substitution is an undesired side reaction. Its use as an auxiliary base to form ionic liquid salts for separating acids from reaction mixtures has been proposed in patent literature, underscoring its role as a hindered base[4][5].
Reactivity in Radical Reactions
The electron-donating nature of the alkyl groups makes the nitrogen atom in 1-tert-butylpyrrolidine a site of low ionization potential, predisposing it to single-electron transfer (SET) oxidation.
-
Hydrogen Atom Transfer (HAT): In reactions with electrophilic radicals like the cumyloxyl radical (CumO•), 1-tert-butylpyrrolidine exhibits high reactivity. The tert-butyl group, being electron-donating, increases the electron density on the nitrogen, which in turn activates the adjacent α-C-H bonds. This makes them susceptible to abstraction, forming a stable α-amino radical. Kinetic studies show that N-tert-butylpyrrolidine has the highest HAT rate constant among related pyrrolidine derivatives because its α-C-H bonds fully benefit from the activation provided by the nitrogen lone pair, unlike in N-Boc or N-acyl pyrrolidines where the lone pair is delocalized and the nitrogen is less electron-donating[6].
-
Photoredox Catalysis: This high HAT reactivity is exploited in modern synthetic chemistry. In semiconductor-mediated photoredox catalysis (e.g., using TiO₂), 1-tert-butylpyrrolidine can act as an electron donor. Upon photoexcitation of the semiconductor, it transfers an electron to form an aminium radical cation. This is followed by rapid deprotonation at the α-position to generate a nucleophilic α-aminoalkyl radical, which can then engage in C-C bond-forming reactions by adding to electron-deficient alkenes[7][8].
Caption: General mechanism for the use of 1-tert-butylpyrrolidine in photoredox catalysis.
Applications in Drug Discovery and Development
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, known for introducing three-dimensional character into drug candidates. 1-Tert-butylpyrrolidine serves as a valuable building block for introducing a sterically demanding, basic nitrogen center. This can be used to:
-
Tune Physicochemical Properties: Modulate pKa, lipophilicity, and metabolic stability of a lead compound.
-
Probe Steric Pockets: The bulky group can be used to probe the steric tolerance of receptor binding sites.
-
Control Conformation: The tert-butyl group can lock the conformation of adjacent functionalities, which can be crucial for optimizing binding affinity.
-
Serve as a Synthetic Intermediate: As demonstrated in its radical reactions, it is a precursor for creating more complex pyrrolidine-containing molecules through C-C bond formation at the α-position[7][8].
Safety and Handling
As a tertiary amine, 1-tert-butylpyrrolidine should be handled with appropriate care in a well-ventilated chemical fume hood. While a specific, comprehensive safety datasheet is not widely available, general precautions for this class of compounds should be observed.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Hazards: Tertiary amines are often flammable and can be toxic if inhaled, ingested, or absorbed through the skin. They are typically irritants to the skin, eyes, and respiratory system.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.
Disclaimer: This information is for guidance only. Users must consult the specific Safety Data Sheet (SDS) provided by the chemical supplier before handling this compound.
References
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Schirmer, M.-L., Spannenberg, A., & Werner, T. (2016). Highly functionalized alkenes produced from base-free organocatalytic Wittig reactions: (E)-3-benzylidenepyrrolidine-2,5-dione, (E)-3-benzylidene-1-methylpyrrolidine-2,5-dione and (E)-3-benzylidene-1-tert-butylpyrrolidine-2,5-dione. Acta Crystallographica Section C, Structural Chemistry, 72(C), 504–508. Available at: [Link]
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Allen, A. D., & Tidwell, T. T. (2020). The Solid-State Structures of Cyclic NH Carboximides. MDPI. Available at: [Link]
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Amenta, A. (2019). Palladium, ruthenium and iron in intramolecular transition metal-catalyzed carbene functionalization reactions of amino-tethered α-diazoesters [Doctoral dissertation, Universitat de Barcelona]. Available at: [Link]
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Allen, A. D., & Tidwell, T. T. (2020). The solid-state structures of cyclic NH carboximides. SciSpace. Available at: [Link]
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Schirmer, M. L., et al. (2016). Highly functionalized alkenes produced from base-free organocatalytic Wittig reactions... ResearchGate. Available at: [Link]
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Barata-Vallejo, S., et al. (2015). Reactivity and Selectivity Patterns in Hydrogen Atom Transfer from Amino Acid C–H Bonds to the Cumyloxyl Radical: Polar Effects as a Rationale for the Preferential Reaction at Proline Residues. The Journal of Organic Chemistry, 80(15), 7592–7600. Available at: [Link]
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Murphy, J. A. (2015). Preparative semiconductor photoredox catalysis: An emerging theme in organic synthesis. Beilstein Journal of Organic Chemistry, 11, 1570-1582. Available at: [Link]
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Leischner, T., et al. (2018). Molecular Defined Molybdenum–Pincer Complexes and Their Application in Catalytic Hydrogenations. Organometallics, 37, 4402-4408. Available at: [Link]
- BASF Aktiengesellschaft. (2008). Method for the separation of acids from chemical reaction mixtures by means of ionic fluids. U.S. Patent No. 7,351,339 B2.
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Murphy, J. A. (2015). Preparative semiconductor photoredox catalysis: An emerging theme in organic synthesis. Beilstein Publishing Group. Available at: [Link]
- BASF Aktiengesellschaft. (2005). Method for the separation of acids from chemical reaction mixtures by means of ionic fluids. U.S. Patent Application No. 2005/0020857 A1.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 287918, 1-Tert-butylpyrrolidine. Retrieved from [Link]
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